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Compound Name: (Z)-Roxithromycin-d7

Cat. No.: B1154947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic

profile of roxithromycin, a macrolide antibiotic. Designed to support the strategic planning and

execution of preclinical and clinical studies, this document synthesizes critical data on the

absorption, distribution, metabolism, and excretion (ADME) of roxithromycin. Detailed

experimental methodologies and visual representations of key pathways are included to

facilitate a thorough understanding and inform robust study design.

Core Pharmacokinetic Profile
Roxithromycin is a semi-synthetic macrolide antibiotic that exhibits a favorable pharmacokinetic

profile characterized by rapid absorption and good tissue penetration. Understanding its

journey through the body is paramount for optimizing dosing regimens and ensuring

therapeutic efficacy.

Absorption
Roxithromycin is rapidly absorbed from the gastrointestinal tract following oral administration.

Peak plasma concentrations (Cmax) are typically reached within 2 hours.[1] The absolute

bioavailability of roxithromycin is approximately 50%. It is recommended to administer

roxithromycin at least 15 minutes before a meal, as food can delay absorption.
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Distribution
Roxithromycin is widely distributed into most tissues and phagocytic cells. This high

concentration in phagocytes facilitates the active transport of the drug to the site of infection.

The volume of distribution (Vd) has been reported to be approximately 1.38 L/kg.

Roxithromycin exhibits high plasma protein binding, primarily to alpha-1-acid glycoprotein.

Metabolism
Roxithromycin undergoes limited metabolism in the liver, with a significant portion of the drug

excreted unchanged. The primary metabolic pathways include N-demethylation, and hydrolysis

of the cladinose sugar. Three main metabolites have been identified in human plasma, urine,

and feces: descladinose roxithromycin, N-mono-demethyl roxithromycin, and N-di-demethyl

roxithromycin.[2] While roxithromycin is metabolized by the cytochrome P450 system, it is

considered a weak inhibitor of these enzymes, suggesting a lower potential for drug-drug

interactions compared to other macrolides like erythromycin.

Excretion
The majority of roxithromycin is eliminated in the feces via biliary excretion, with a smaller

fraction excreted in the urine (approximately 10%) and through expired air.[3] The elimination

half-life (t½) of roxithromycin is approximately 12 hours in adults, which allows for once or

twice-daily dosing.

Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of roxithromycin compiled

from various studies. These values are essential for the design of pharmacokinetic models and

the establishment of bioequivalence.

Table 1: Single-Dose Pharmacokinetic Parameters of Roxithromycin in Healthy Adults
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Parameter 150 mg Dose (Mean ± SD) 300 mg Dose (Mean ± SD)

Cmax (µg/mL) 6.7 ± 2.6 11.0 ± 2.2

Tmax (h) ~2 ~2

AUC (µg·h/mL) 69 (mean) 98.6 (mean)

t½ (h) ~12 ~12

Bioavailability (%) ~50 ~50

Table 2: Multiple-Dose Pharmacokinetic Parameters of Roxithromycin in Healthy Adults

Parameter 150 mg BID (Mean ± SD) 300 mg OD (Mean ± SD)

Css,max (µg/mL) 9.3 (mean) 10.9 (mean)

Css,min (µg/mL) 2.5 (mean) 2.55 (mean)

AUC0-24h,ss (µg·h/mL) 71 (mean) 105 (mean)

t½ (h) ~12 ~12

Data compiled from multiple sources. Mean values and standard deviations may vary between

studies.

Detailed Experimental Protocols
Robust and validated experimental methods are critical for the accurate characterization of

roxithromycin's pharmacokinetic profile. This section outlines a typical study design and a

detailed analytical methodology.

Clinical Pharmacokinetic Study Protocol
This protocol describes a typical single-center, open-label, single-dose, crossover study to

evaluate the pharmacokinetics of a roxithromycin formulation in healthy adult volunteers.

3.1.1. Study Population
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Healthy adult male and female volunteers, aged 18-45 years.

Participants must provide written informed consent.

Exclusion criteria should include a history of clinically significant diseases, allergy to

macrolides, and use of any medication for a specified period before the study.

3.1.2. Study Design

A randomized, two-period, two-sequence, crossover design with a washout period of at least

7 days between doses.

Subjects will be randomly assigned to receive a single oral dose of the test or reference

formulation of roxithromycin (e.g., 300 mg).

3.1.3. Dosing and Blood Sampling

After an overnight fast of at least 10 hours, subjects will receive a single oral dose of

roxithromycin with a standardized volume of water.

Blood samples (e.g., 5 mL) will be collected into heparinized tubes at pre-dose (0 h) and at

0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

Plasma will be separated by centrifugation and stored at -20°C or lower until analysis.

3.1.4. Pharmacokinetic Analysis

Plasma concentrations of roxithromycin will be determined using a validated analytical

method (see Section 3.2).

Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t½, Ke) will be calculated

using non-compartmental analysis.

Statistical analysis will be performed to assess bioequivalence between the test and

reference formulations.
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Bioanalytical Method: High-Performance Liquid
Chromatography (HPLC)
This section details a validated HPLC method for the quantification of roxithromycin in human

plasma.

3.2.1. Materials and Reagents

Roxithromycin reference standard

Internal standard (e.g., another macrolide like erythromycin)

HPLC-grade acetonitrile, methanol, and water

Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate)

Solid-phase extraction (SPE) cartridges

3.2.2. Chromatographic Conditions

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or

mass spectrometric detector.

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 60:40, v/v), adjusted to

a suitable pH.

Flow Rate: Typically 1.0 mL/min.

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or mass spectrometry

for higher sensitivity and selectivity.

3.2.3. Sample Preparation

Thaw plasma samples at room temperature.
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To a known volume of plasma (e.g., 0.5 mL), add the internal standard.

Perform protein precipitation by adding a solvent like acetonitrile or methanol, followed by

vortexing and centrifugation.

Alternatively, use solid-phase extraction (SPE) for cleaner sample extracts. Condition the

SPE cartridge, load the plasma sample, wash with an appropriate solvent, and elute the

analyte with a suitable elution solvent.

Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase and inject a specific volume into the HPLC

system.

3.2.4. Method Validation The analytical method should be fully validated according to regulatory

guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizing Key Pathways and Processes
Graphical representations are invaluable for conceptualizing complex biological and

experimental workflows. The following diagrams were generated using Graphviz (DOT

language) to illustrate the metabolic fate of roxithromycin and a typical pharmacokinetic study

workflow.
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Biotransformation of Roxithromycin.

Experimental Workflow for a Pharmacokinetic Study
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Pharmacokinetic Study Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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